5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted at position 5 with a 2-chlorophenyl group. The amide nitrogen is linked to a 2-oxoethyl moiety bearing a 4-methylphenyl group.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13-6-8-14(9-7-13)17(23)12-22-20(24)19-11-10-18(25-19)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIZBVGCRVVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chlorophenyl group.
Introduction of N-[2-(4-methylphenyl)-2-oxoethyl] Group: This step involves the reaction of the substituted furan with an appropriate amine and acylating agent to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
The compound 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a comprehensive overview of its applications, supported by data tables and insights from case studies.
Pharmacological Studies
The compound has shown potential as a pharmacological agent due to its structural features that may interact with biological targets. Research indicates that derivatives of furan-2-carboxamide compounds can exhibit anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study explored the anti-cancer effects of furan derivatives, including carboxamides, demonstrating that these compounds can inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Drug Development
The unique structure of 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide makes it a candidate for drug development. Its ability to modulate specific biological pathways is being investigated for therapeutic uses.
Data Table: Comparison of Biological Activities
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that include the formation of the furan ring and subsequent functionalization to introduce the chlorophenyl and carboxamide groups. This synthetic pathway is crucial for generating analogs with enhanced activity.
Synthetic Pathway Example
- Synthesis of furan ring via cyclization.
- Introduction of the chlorophenyl group through electrophilic substitution.
- Formation of the carboxamide via amide coupling reactions.
Biological Mechanism Exploration
Research has been conducted to elucidate the biological mechanisms through which this compound exerts its effects. Studies suggest that it may act on specific receptors or enzymes involved in inflammatory pathways or cancer progression.
Mechanism Insights
- The compound may inhibit certain kinases involved in cell signaling pathways.
- It could also modulate gene expression related to apoptosis.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences:
- Substituent Position on Phenyl Rings : The 2-chlorophenyl group on the furan (target) vs. 4-chlorophenyl () alters steric and electronic interactions.
- Amide Side Chain : The target’s 2-oxoethyl group introduces a ketone, enhancing hydrogen-bonding capacity compared to ether (e.g., ethoxy) or alkyl (e.g., ethyl) linkers in analogs.
- Bioactivity Implications : highlights herbicidal activity in alanamide derivatives, suggesting the target’s ketone linker may influence target selectivity .
Physicochemical Analysis:
- Lipophilicity : The 4-methylphenyl group contributes to hydrophobicity, balancing the polar amide and ketone moieties.
- Melting Points : Analogs with nitro groups () exhibit higher melting points (178–300°C) due to stronger intermolecular forces, while alanamides () decompose above 230°C .
Biological Activity
5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide, also known by its CAS Number 915893-09-3, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.80 g/mol. The structure features a furan ring, a chlorophenyl group, and a carboxamide functional group, suggesting a diverse range of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.80 g/mol |
| CAS Number | 915893-09-3 |
Biological Activity Overview
The compound's biological activity has been assessed through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example:
- Mechanism : The presence of the furan and chlorophenyl moieties may enhance interaction with target proteins involved in cell proliferation.
- Case Study : A study demonstrated that derivatives of furan-based compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting that 5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide may exhibit similar potency.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Mechanism : The carboxamide group is known to enhance solubility and bioavailability, potentially increasing antimicrobial activity.
- Findings : In vitro assays revealed that related compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory pathways:
- Mechanism : The furan ring may interact with inflammatory mediators, reducing cytokine production.
- Evidence : In vivo studies have shown that related furan derivatives significantly reduced inflammation in animal models.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
